molecular formula C19H17N5O4 B5535490 3-(4-ethoxyphenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

3-(4-ethoxyphenyl)-N'-(4-nitrobenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No. B5535490
M. Wt: 379.4 g/mol
InChI Key: ZIPYUCIEUCRROV-UDWIEESQSA-N
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Description

Synthesis Analysis

The synthesis of related pyrazole carbohydrazide derivatives involves a variety of methods, incorporating reactants like methoxybenzaldehyde and carbohydrazide under specific conditions such as reflux in ethanol or other solvents. These processes often yield significant insights into the structural configurations and potential chemical behaviors of the synthesized compounds (Karrouchi et al., 2021).

Molecular Structure Analysis

Molecular structure analysis using techniques like X-ray diffraction, FT-IR, NMR, and computational methods such as DFT calculations reveal the geometrical configuration, electronic structures, and stability of these compounds. These studies confirm the (E)-configuration of hydrazonoic groups and provide insights into atomic charges, dipole moments, and nucleophilic and electrophilic sites (Karrouchi et al., 2021).

Chemical Reactions and Properties

Chemical reactions involving pyrazole carbohydrazides include their potential as ligands in coordination chemistry, their reactivity towards different substrates, and their ability to undergo various organic transformations. The studies highlight their low reactivity in certain media, influenced by molecular orbital studies (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, dipole moment, and solvation energy, are crucial for understanding their behavior in different environments. Computational studies and solvation models help predict these properties, indicating how these compounds interact with solvents and their stability in various phases (Karrouchi et al., 2021).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and potential biological activities, are determined through a combination of experimental and computational studies. These compounds exhibit specific reactivities based on their molecular structure, with potential implications for their use in various applications, including medicinal chemistry. The analyses involve understanding the electron distribution, molecular orbitals, and interaction potentials (Karrouchi et al., 2021).

properties

IUPAC Name

3-(4-ethoxyphenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O4/c1-2-28-16-9-5-14(6-10-16)17-11-18(22-21-17)19(25)23-20-12-13-3-7-15(8-4-13)24(26)27/h3-12H,2H2,1H3,(H,21,22)(H,23,25)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPYUCIEUCRROV-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-ethoxyphenyl)-N'-[(E)-(4-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide

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